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Compound of Interest

Compound Name: alpha-Sulfophenylacetic acid

Cat. No.: B1210078 Get Quote

alpha-Sulfophenylacetic acid, systematically named 2-phenyl-2-sulfoacetic acid, is an

organosulfur compound of significant interest in medicinal chemistry and biochemical research.

[1][2] With the molecular formula C₈H₈O₅S and a molecular weight of 216.21 g/mol , its

structure is characterized by a phenylacetic acid core functionalized with a sulfonic acid group

at the alpha (α) position.[1][2] This unique arrangement of two distinct acidic moieties on a

single benzylic carbon imparts a compelling set of chemical properties that make it a valuable

intermediate in the synthesis of fine chemicals and pharmaceuticals.[1] Notably, it serves as a

key building block for developing inhibitors of protein tyrosine phosphatases, enzymes critical

to cellular signaling pathways.[1] This guide provides an in-depth exploration of its core

chemical properties, reactivity, and analytical characterization, offering field-proven insights for

researchers and drug development professionals.

Molecular Structure and Physicochemical
Characteristics
The foundation of alpha-sulfophenylacetic acid's utility lies in its molecular architecture and

the resulting physical properties. Understanding these characteristics is paramount for its

effective handling, reaction design, and application.

Molecular Structure
The molecule consists of a chiral center at the alpha-carbon, which is bonded to a phenyl

group, a carboxyl group, a sulfo group, and a hydrogen atom. This structure dictates its

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 13 Tech Support

https://www.benchchem.com/product/b1210078?utm_src=pdf-interest
https://www.benchchem.com/product/b1210078?utm_src=pdf-body
https://www.smolecule.com/products/s586008
https://pubchem.ncbi.nlm.nih.gov/compound/alpha-Sulfophenylacetic-acid
https://www.smolecule.com/products/s586008
https://pubchem.ncbi.nlm.nih.gov/compound/alpha-Sulfophenylacetic-acid
https://www.smolecule.com/products/s586008
https://www.smolecule.com/products/s586008
https://www.benchchem.com/product/b1210078?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1210078?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


reactivity and interactions.
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Caption: Molecular structure of alpha-Sulfophenylacetic acid.

Physicochemical Data
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The compound's physical properties are summarized below. These values are critical for

predicting its behavior in various solvents and thermal conditions.

Property Value Source

IUPAC Name 2-phenyl-2-sulfoacetic acid [2]

Molecular Formula C₈H₈O₅S [1][2]

Molecular Weight 216.21 g/mol [2]

Melting Point ~225 °C [3]

Predicted Density 1.587 ± 0.06 g/cm³ [1][3]

Appearance Off-white powder/solid [4]

Solubility
High solubility in aqueous

solutions (>0.5 mg/mL at pH 6)
[1]

The high water solubility is a direct consequence of the two polar acidic groups, which readily

form hydrogen bonds with water.[1] In the solid state, the molecule forms stable crystal lattices

stabilized by extensive intermolecular hydrogen bonding networks between these acidic

groups.[1]

Acidity and Ionization Behavior: A Diprotic System
A defining feature of alpha-sulfophenylacetic acid is its nature as a diprotic acid.[1] The

presence of both a carboxylic acid and a sulfonic acid group results in two distinct ionization

events.

Sulfonic Acid Group (-SO₃H): This group is exceptionally acidic, with a predicted pKa value

approaching -2.[1] The high acidity stems from the stability of the resulting sulfonate anion

(R-SO₃⁻), which is resonance-stabilized across three oxygen atoms. In nearly all practical

aqueous environments (pH > 0), this group can be considered fully deprotonated.

Carboxylic Acid Group (-COOH): While less acidic than the sulfonic acid, the carboxylic acid

group is significantly stronger than that of a simple alkyl carboxylic acid. Its acidity is

enhanced by the powerful electron-withdrawing inductive effect of the adjacent sulfonate
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group. The predicted pKa for the compound as a whole is -0.12 ± 0.50, reflecting the

profound influence of the sulfo moiety.[1][3]

This dual-acid character is crucial for its biological applications, as it allows for strong

electrostatic interactions and hydrogen bonding with basic residues in enzyme active sites.[1]
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Caption: Ionization states of alpha-sulfophenylacetic acid.

Chemical Reactivity and Synthetic Utility
The reactivity profile of alpha-sulfophenylacetic acid is dictated by its two functional groups,

which exhibit distinct chemical behaviors.

Reactions of the Carboxylic Acid Group
The carboxylic acid moiety is the primary site for synthetic modification. Its reactivity is

enhanced by the electron-withdrawing nature of the alpha-sulfonate group, which increases the

electrophilicity of the carbonyl carbon and makes it more susceptible to nucleophilic attack.[1]

Amidation: It readily reacts with primary and secondary amines under standard peptide

coupling conditions (e.g., using coupling agents like HATU or EDC) to form a diverse library

of amide derivatives. This is a common strategy for developing enzyme inhibitors.[1]
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Esterification: Standard esterification reactions with alcohols can be performed, typically

under acidic catalysis, to yield the corresponding esters.[1]

Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol using

strong reducing agents like lithium aluminum hydride (LiAlH₄), although this requires careful

control to avoid side reactions.

Reactions of the Sulfonic Acid Group
The sulfonic acid group is chemically robust and generally unreactive toward nucleophilic

substitution due to the strength of the S-O bonds and the stability of the sulfonate anion.[1]

However, it can be converted into other functional groups:

Sulfonamide Formation: While less common than amidation of the carboxyl group, the

sulfonic acid can be converted to a sulfonyl chloride (e.g., using thionyl chloride or PCl₅),

which then reacts with amines to form sulfonamides. Sulfonamides are a well-known

pharmacophore in many drug classes.[1]

Electrostatic Interactions: The negatively charged sulfonate group readily participates in non-

covalent interactions, such as hydrogen bonding and electrostatic associations with cationic

species, which is key to its role in enzyme binding.[1]

Spectroscopic Characterization
Spectroscopic methods are essential for confirming the structure and purity of alpha-
sulfophenylacetic acid. The expected spectral features are outlined below.

Nuclear Magnetic Resonance (¹H and ¹³C NMR)
¹H NMR: The proton spectrum would be expected to show a complex multiplet in the

aromatic region (typically ~7.2-7.6 ppm) corresponding to the five protons of the phenyl ring.

A key signal would be a singlet for the lone proton on the alpha-carbon, likely shifted

downfield due to the deshielding effects of the adjacent phenyl, carboxyl, and sulfo groups.

The acidic protons of the -COOH and -SO₃H groups are often broad and may exchange with

deuterium in solvents like D₂O, causing them to disappear from the spectrum.
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¹³C NMR: The carbon spectrum would show distinct signals for the aromatic carbons, the

carbonyl carbon of the carboxylic acid (typically ~170-180 ppm), and the alpha-carbon, which

would be significantly influenced by its three electron-withdrawing substituents.

Infrared (IR) Spectroscopy
IR spectroscopy is invaluable for identifying the key functional groups.[5][6]

A very broad absorption band is expected from ~2500 to 3300 cm⁻¹ due to the O-H

stretching of the hydrogen-bonded carboxylic acid.

A sharp, strong C=O stretching absorption should appear around 1700-1725 cm⁻¹.

Strong, characteristic absorptions for the S=O stretching of the sulfonic acid group are

expected in the regions of 1340-1350 cm⁻¹ (asymmetric) and 1150-1165 cm⁻¹ (symmetric).

UV-Visible (UV-Vis) Spectroscopy
The phenyl group is the primary chromophore. UV-Vis spectroscopy would reveal absorptions

characteristic of the benzene ring, typically showing a strong band below 220 nm and weaker,

fine-structured bands between 240-270 nm, corresponding to π→π* electronic transitions.[6][7]

Stability and Degradation Profile
For applications in drug development, understanding a compound's stability is non-negotiable.

[8]

Thermal and Storage Stability: alpha-Sulfophenylacetic acid demonstrates good chemical

stability under ambient, dry storage conditions.[1] To ensure long-term integrity, it should be

stored in sealed containers protected from moisture at temperatures below 25°C.[1]

pH-Dependent Stability: The compound's stability can vary under different pH conditions.

While it is resistant to hydrolysis at neutral pH, extreme acidic or basic conditions, especially

at elevated temperatures, could potentially lead to degradation pathways such as

decarboxylation or desulfonation, though the latter is generally difficult.

Photostability: Aromatic compounds can be susceptible to photodegradation.[9] Studies

exposing solutions to controlled UV or visible light are necessary to determine its photolytic
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stability, a key parameter for formulation development.

Analytical Methodologies: A Protocol for
Quantification
Accurate quantification of alpha-sulfophenylacetic acid is crucial for quality control and

research. High-Performance Liquid Chromatography (HPLC) with UV detection is a standard

and reliable method.

HPLC-UV Protocol
This protocol provides a self-validating system for the separation and quantification of the

analyte. The causality for each choice is explained to ensure methodological transparency.

Objective: To determine the purity and concentration of alpha-Sulfophenylacetic acid.

Methodology:

Standard and Sample Preparation:

Accurately weigh ~10 mg of the reference standard and dissolve in the mobile phase to

create a 1 mg/mL stock solution. Perform serial dilutions to prepare calibration standards

(e.g., 1, 5, 10, 50, 100 µg/mL).

Prepare unknown samples by dissolving them in the mobile phase to an expected

concentration within the calibration range.

Rationale: Using the mobile phase as the diluent prevents peak distortion and baseline

instability caused by solvent mismatch.

Chromatographic Conditions:

Instrument: Agilent 1260 Infinity II LC System or equivalent.

Column: ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm).

Rationale: A C18 reverse-phase column is chosen due to the molecule's moderate

polarity, providing good retention and separation from more polar or non-polar
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impurities.

Mobile Phase: Isocratic elution with 70:30 (v/v) 20 mM Potassium Phosphate buffer (pH

2.5) : Acetonitrile.

Rationale: The acidic pH (2.5) ensures the carboxylic acid group is fully protonated,

leading to a single, sharp chromatographic peak and improved retention on the C18

phase. The acetonitrile concentration is optimized for an appropriate retention time

(typically 3-7 minutes).

Flow Rate: 1.0 mL/min.

Column Temperature: 30 °C.

Rationale: Maintaining a constant temperature ensures reproducible retention times.

Injection Volume: 10 µL.

UV Detection Wavelength: 254 nm.

Rationale: This wavelength corresponds to a common absorption maximum for the

phenyl ring, providing good sensitivity.

Data Analysis:

Generate a calibration curve by plotting the peak area versus the concentration of the

standards.

Perform a linear regression analysis. The curve should have a correlation coefficient (r²) of

≥0.999 for acceptance.

Determine the concentration of unknown samples by interpolating their peak areas from

the calibration curve.
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Caption: Workflow for HPLC-UV analysis of alpha-sulfophenylacetic acid.
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Safety and Handling
alpha-Sulfophenylacetic acid requires careful handling in a laboratory setting. According to its

GHS classification, it presents several hazards:

Harmful if swallowed, in contact with skin, or if inhaled.[2]

Causes skin irritation and serious eye damage.[2]

May cause respiratory irritation.[2]

Handling Recommendations:

Use only in a well-ventilated area or under a chemical fume hood.[10]

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves,

safety goggles, and a lab coat.[10]

Avoid dust formation during handling.[4][10]

In case of contact, rinse the affected area immediately and thoroughly with water. Seek

medical attention for eye contact or if symptoms persist.[4]

Conclusion
alpha-Sulfophenylacetic acid is a molecule whose chemical properties are a direct result of

the interplay between its phenyl, carboxylic acid, and sulfonic acid functionalities. Its strong

diprotic nature, high water solubility, and versatile reactivity at the carboxyl group make it an

exceptionally useful building block in medicinal chemistry. A thorough understanding of its

physicochemical characteristics, spectroscopic signature, and stability profile, as outlined in this

guide, is essential for any scientist aiming to leverage its potential in research and

development.

References
alpha-Sulfophenylacetic acid | C8H8O5S | CID 413605. PubChem. [Link]

Product information, Alpha-Sulfophenylacetic acid. P&S Chemicals. [Link]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 13 Tech Support

https://www.benchchem.com/product/b1210078?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/alpha-Sulfophenylacetic-acid
https://pubchem.ncbi.nlm.nih.gov/compound/alpha-Sulfophenylacetic-acid
https://pubchem.ncbi.nlm.nih.gov/compound/alpha-Sulfophenylacetic-acid
https://www.fishersci.com/store/msds?partNumber=AC107270250&countryCode=US&language=en
https://www.fishersci.com/store/msds?partNumber=AC107270250&countryCode=US&language=en
https://assets.thermofisher.com/DirectWebViewer/private/document.aspx?prd=ALFAAA14881~~PDF~~MTR~~CGV4~~EN~~2025-09-17%2015:41:52~~Phenylacetic%20acid~~
https://www.fishersci.com/store/msds?partNumber=AC107270250&countryCode=US&language=en
https://assets.thermofisher.com/DirectWebViewer/private/document.aspx?prd=ALFAAA14881~~PDF~~MTR~~CGV4~~EN~~2025-09-17%2015:41:52~~Phenylacetic%20acid~~
https://www.benchchem.com/product/b1210078?utm_src=pdf-body
https://www.benchchem.com/product/b1210078?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/alpha-Sulfophenylacetic-acid
https://www.benchchem.com/product/b1210078?utm_src=pdf-body
https://www.ps-chemicals.com/alpha-sulfophenylacetic-acid-cas-no-41360-32-1.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1210078?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Alpha-sulfophenylacetic acid (C8H8O5S). PubChemLite. [Link]

alpha-Sulfophenylacetic acid, CAS No. 41360-32-1. iChemical. [Link]

Phenylacetic acid. Organic Syntheses Procedure. [Link]

Phenylacetic acid. Wikipedia. [Link]

Supporting information. Royal Society of Chemistry. [Link]

Substituted phenylacetic acid compounds.

Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. University of Calgary. [Link]

Reaction Between Alpha-Methoxyphenylacetic Acids and Zirconium. Ohio Journal of

Science. [Link]

The Different Types of Spectroscopy for Chemical Analysis. AZoOptics. [Link]

Stability study of α-bromophenylacetic acid: Does it represent an appropriate model analyte

for chiral separations?. PubMed. [Link]

1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000209). Human

Metabolome Database. [Link]

pKa Data Compiled by R. Williams. pKa Values INDEX. [Link]

Sulfamates in drug design and discovery: Pre-clinical and clinical investigations.

ScienceDirect. [Link]

(+-)-alpha-Hydroxyphenylacetic acid | Drug Information, Uses, Side Effects, Chemistry.

Pharmacompass. [Link]

Analysis of the infrared and Raman spectra of phenylacetic acid and mandelic (2-hydroxy-2-

phenylacetic) acid. PubMed. [Link]

Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research.

[Link]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 13 Tech Support

https://www.benchchem.com/product/b1210078?utm_src=pdf-body
https://pubchemlite.org/compound/Alpha-sulfophenylacetic_acid
https://www.benchchem.com/product/b1210078?utm_src=pdf-body
https://www.ichemical.com/cas-no--41360-32-1-alpha-sulfophenylacetic-acid.html
http://www.orgsyn.org/demo.aspx?prep=CV1P0436
https://en.wikipedia.org/wiki/Phenylacetic_acid
https://www.rsc.org/suppdata/c6/ob/c6ob02476b/c6ob02476b1.pdf
https://chem.ucalgary.ca/courses/351/Carey5th/Ch13/ch13-0.html
https://kb.osu.edu/bitstream/handle/1811/4472/1/V55N06_347.pdf
https://www.azooptics.com/Article.aspx?ArticleID=1130
https://pubmed.ncbi.nlm.nih.gov/33180330/
https://hmdb.ca/spectra/nmr_one_d/110
https://www.chem.wisc.edu/areas/reich/pkatable/pKa_compilation-1-Williams.pdf
https://www.sciencedirect.com/science/article/pii/S022352341930722X
https://www.pharmacompass.com/active-pharmaceutical-ingredients/plus-minus-alpha-hydroxyphenylacetic-acid
https://pubmed.ncbi.nlm.nih.gov/21233012/
https://biomedres.us/fulltexts/BJSTR.MS.ID.007553.php
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1210078?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


[Study on the analysis of alpha-naphthylacetic acid]. ResearchGate. [Link]

Photodegradation of α-naphthaleneacetic acid in aqueous solution. ResearchGate. [Link]

Analytical Method for 1-Naphthaleneacetic Acid (Agricultural Products). Ministry of Health,

Labour and Welfare, Japan. [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. Buy alpha-Sulfophenylacetic acid | 41360-32-1 [smolecule.com]

2. alpha-Sulfophenylacetic acid | C8H8O5S | CID 413605 - PubChem
[pubchem.ncbi.nlm.nih.gov]

3. alpha-Sulfophenylacetic acid CAS#: 41360-32-1 [m.chemicalbook.com]

4. assets.thermofisher.com [assets.thermofisher.com]

5. lehigh.edu [lehigh.edu]

6. azooptics.com [azooptics.com]

7. rsc.org [rsc.org]

8. biomedres.us [biomedres.us]

9. researchgate.net [researchgate.net]

10. fishersci.com [fishersci.com]

To cite this document: BenchChem. [Introduction: Defining a Versatile Chemical
Intermediate]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1210078#chemical-properties-of-alpha-
sulfophenylacetic-acid]

Disclaimer & Data Validity:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 13 Tech Support

https://www.researchgate.net/publication/286047399_Study_on_the_analysis_of_alpha-naphthylacetic_acid
https://www.researchgate.net/publication/225381861_Photodegradation_of_a-naphthaleneacetic_acid_in_aqueous_solution
https://www.mhlw.go.jp/file/06-Seisakujouhou-11130500-Shokuhinanzenbu/0000183137.pdf
https://www.benchchem.com/product/b1210078?utm_src=pdf-custom-synthesis
https://www.smolecule.com/products/s586008
https://pubchem.ncbi.nlm.nih.gov/compound/alpha-Sulfophenylacetic-acid
https://pubchem.ncbi.nlm.nih.gov/compound/alpha-Sulfophenylacetic-acid
https://m.chemicalbook.com/ProductChemicalPropertiesCB8949608_EN.htm
https://assets.thermofisher.com/DirectWebViewer/private/document.aspx?prd=ALFAAA14881~~PDF~~MTR~~CGV4~~EN~~2025-09-17%2015:41:52~~Phenylacetic%20acid~~
https://www.lehigh.edu/~kjs0/carey-13.PDF
https://www.azooptics.com/Article.aspx?ArticleID=1382
https://www.rsc.org/suppdata/c9/qo/c9qo01334b/c9qo01334b1.pdf
https://biomedres.us/pdfs/BJSTR.MS.ID.007492.pdf
https://www.researchgate.net/publication/11758692_Photodegradation_of_a-naphthaleneacetic_acid_in_aqueous_solution
https://www.fishersci.com/store/msds?partNumber=AC107270250&countryCode=US&language=en
https://www.benchchem.com/product/b1210078#chemical-properties-of-alpha-sulfophenylacetic-acid
https://www.benchchem.com/product/b1210078#chemical-properties-of-alpha-sulfophenylacetic-acid
https://www.benchchem.com/product/b1210078#chemical-properties-of-alpha-sulfophenylacetic-acid
https://www.benchchem.com/product/b1210078#chemical-properties-of-alpha-sulfophenylacetic-acid
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1210078?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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